Dihydrofolic acid-d4
Description
Fundamental Role of Dihydrofolic Acid in One-Carbon Metabolism
Dihydrofolic acid (DHF) is a crucial intermediate in one-carbon metabolism. ontosight.ai This complex network of biochemical reactions is essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. tavernarakislab.grnih.gov DHF is derived from the reduction of dietary folic acid. tavernarakislab.gr The enzyme dihydrofolate reductase (DHFR) then catalyzes the reduction of DHF to tetrahydrofolic acid (THF). wikipedia.org THF is the primary active cofactor in one-carbon metabolism, carrying and transferring one-carbon units for various biosynthetic reactions. ontosight.aichemicalbook.com The continuous regeneration of THF from DHF is vital for maintaining cellular processes, including DNA synthesis, repair, and methylation. ontosight.aiwikipedia.org
Significance of Deuterated Dihydrofolic Acid-d4 in Advanced Academic Inquiry
This compound is a deuterated form of dihydrofolic acid, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. avantiresearch.com This isotopic labeling makes it an invaluable tool in advanced research. In mass spectrometry-based studies, the known mass difference between the deuterated and non-deuterated forms allows for its use as an internal standard for the accurate quantification of endogenous DHF levels. avantiresearch.comcaymanchem.com This is a key application in stable isotope dilution assays, which are used for the specific and sensitive quantification of various folate vitamers in biological samples. capes.gov.brnih.gov
Furthermore, this compound can be used as a tracer to investigate the kinetics and mechanisms of enzymes involved in folate metabolism, such as dihydrofolate reductase. scbt.com By tracking the conversion of the labeled DHF to labeled THF, researchers can gain detailed insights into enzyme activity and the factors that may influence it. scbt.com This is particularly important in understanding the efficacy and mechanism of action of drugs that target the folate pathway. ontosight.ai
Interactive Data Table: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₇D₄N₇O₆ |
| Molecular Weight | 447.4 g/mol |
| IUPAC Name | (2S)-2-[[4-[[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl]amino]benzoyl-d4]amino]pentanedioic acid |
| Physical Description | Solid |
| Storage Temperature | -20°C |
Note: Some properties are based on the non-deuterated form, Dihydrofolic acid. chemicalbook.comnih.gov
Interactive Data Table: Analytical Data
| Analytical Technique | Application |
| Mass Spectrometry (MS) | Quantification as an internal standard, metabolic flux analysis. nih.govcapes.gov.br |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and sensitive detection of folates and their metabolites in complex biological matrices. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and studying enzyme-substrate interactions. silantes.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H21N7O6 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D |
InChI Key |
OZRNSSUDZOLUSN-ALIZGMTFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=NC3=C(NC2)N=C(NC3=O)N)[2H] |
Canonical SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Dihydrofolic Acid
Chemoenzymatic Synthesis Approaches for Isotopic Incorporation
Chemoenzymatic synthesis offers a powerful and highly specific route for creating complex, isotopically labeled biomolecules like dihydrofolic acid. These methods combine the flexibility of chemical synthesis with the unparalleled specificity of enzymatic catalysis.
A prominent strategy involves a multi-step, one-pot chemoenzymatic synthesis that builds the dihydrofolate molecule from basic, isotopically enriched building blocks. acs.orgscispace.com Research has detailed a 14-step one-pot synthesis that can produce isotopically labeled 7,8-dihydrofolic acid (H2F) with high efficiency. acs.orgresearchgate.net This process often starts from isotopically labeled D-glucose and guanine. scispace.com The core of this pathway relies on a series of enzymes to construct the pterin (B48896) ring system. A key enzyme, GTP cyclohydrolase I (GTP-CH-I), catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) into a dihydroneopterin intermediate. cardiff.ac.uk A significant advantage of using GTP-CH-I is its ability to incorporate isotopes from precursors regio- and stereoselectively, which is critical for precise labeling. scispace.comcardiff.ac.uk
The pathway proceeds through several enzymatic transformations:
GTP Cyclohydrolase I (GTP-CH-I) , along with other enzymes, converts the labeled GTP precursor to 7,8-dihydroneopterin (B1664191) (DHN). acs.org
Dihydroneopterin aldolase (B8822740) (DHNA) transforms DHN into 6-hydroxymethyl-7,8-dihydropterin (B3263101) (HMDP). acs.org
6-hydroxymethyl 7,8-dihydropterin (B103510) pyrophosphokinase (HPPK) phosphorylates HMDP. acs.org
Dihydropteroate synthase (DHPS) couples the resulting pyrophosphate with a p-aminobenzoyl-L-glutamate (pABA-Glu) unit to form dihydrofolate. acs.org
While many studies focus on ¹³C and ¹⁵N labeling with this method, the principle is directly applicable to deuterium (B1214612) incorporation by using deuterated starting materials. acs.orgscispace.com For instance, producing a perdeuterated heparosan precursor through microbial culture in a deuterated medium is a known strategy for creating complex deuterated biomolecules, a concept that can be applied to generate deuterated folate precursors. rpi.edu Although highly specific, some chemoenzymatic methods are considered complex and may be challenging to scale for commercial production. google.com
Deuterium Exchange Reaction Strategies for Dihydrofolate Precursors
Introducing deuterium into dihydrofolate precursors can be achieved either through direct chemical exchange reactions or by building the molecule using components that are already deuterated.
Direct deuterium exchange on the pteridine (B1203161) ring system, which forms the core of dihydrofolic acid, has been demonstrated on related compounds. Studies on lumazine (B192210) and pteridine derivatives show that methyl groups attached to the pyrazine (B50134) ring can successfully exchange their hydrogen atoms for deuterium. cdnsciencepub.com This exchange is typically facilitated under acidic or basic conditions, with plausible mechanisms involving either general acid or general base catalysis. cdnsciencepub.com
However, for producing Dihydrofolic acid-d4, where the four deuterium atoms are specifically located on the glutamate (B1630785) tail, the most effective strategy is to use a pre-labeled precursor. The synthesis of glutamate-labeled tetradeutero-pteroylglutamic acid (d4-folic acid) has been achieved by coupling a pteroic acid derivative with L-[3,3,4,4-²H₄]glutamic acid. nih.govresearchgate.net This method ensures the precise placement and high incorporation of deuterium in the final molecule. The deuterated glutamic acid itself is synthesized and then incorporated in the final steps of the folate synthesis.
The general approach involves:
Protection of functional groups on a pteroic acid derivative, for example, using N¹⁰-trifluoroacetylpteroic acid. nih.gov
Coupling this protected pteroic acid with the deuterated glutamate precursor, such as dimethyl L-[3,3,4,4-²H₄]glutamate, via a mixed anhydride (B1165640) method. nih.govresearchgate.net
Deprotection of the resulting molecule to yield the final deuterated folic acid, which can then be reduced to this compound.
| Precursor | Role in Synthesis |
| Pteroic Acid Derivative | The core structure containing the pterin ring and p-aminobenzoic acid. |
| L-[3,3,4,4-²H₄]glutamic acid | The deuterated building block that provides the labeled glutamate tail of the final molecule. nih.gov |
| Coupling Agents | Reagents used to form the amide bond between the pteroic acid and glutamate moieties. |
This precursor-based strategy is highly efficient for creating specifically labeled this compound for use in metabolic research and as an internal standard. nih.gov
Chromatographic Purification Techniques for High Isotopic Enrichment
Following synthesis, rigorous purification is essential to isolate the this compound from unreacted precursors, non-deuterated or partially deuterated species, and other side products. Chromatographic techniques are central to achieving the high isotopic enrichment and chemical purity required for its applications. nih.gov
Several methods are employed, often in combination:
Affinity Chromatography : This highly specific technique uses folate-binding protein (FBP) immobilized on a solid support. tum.deresearchgate.net It is effective for concentrating and purifying folates from complex mixtures. researchgate.net However, the affinity can vary for different folate forms, and the columns can be expensive and have a limited lifespan. researchgate.net
Anion Exchange Chromatography : Solid-phase extraction (SPE) cartridges with strong anion exchange (SAX) sorbents are widely used for cleaning and concentrating folate samples. tandfonline.com This method separates molecules based on their negative charge, which is effective for the acidic folate molecule.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a high-resolution technique used as a final polishing step. It separates compounds based on hydrophobicity, effectively removing impurities. tum.de
Hydrophilic Interaction Chromatography (HILIC) : HILIC is another LC method that can be used to separate various folate forms before detection. nih.gov
A key challenge during purification is the inherent instability of dihydrofolate, which is susceptible to oxidation. tandfonline.com The use of acidic buffers, which can enhance enrichment on some columns, may also promote degradation. tandfonline.com Furthermore, the chromatographic process itself can sometimes lead to isotopic fractionation, where lighter and heavier isotopologues separate slightly, a phenomenon that can be exploited to achieve higher isotopic enrichment. frontiersin.org
| Technique | Principle | Application for DHF-d4 |
| Affinity Chromatography | Specific binding to immobilized Folate Binding Protein (FBP). tum.de | High-specificity purification and concentration from crude synthetic mixtures. |
| Anion Exchange (SPE) | Separation based on ionic interaction with a positively charged stationary phase. tandfonline.com | Removal of non-ionic impurities and sample concentration. |
| Reversed-Phase HPLC | Separation based on hydrophobic interactions. | Final high-resolution purification to achieve high chemical purity. |
| HILIC | Partitioning between a hydrophilic stationary phase and a partially aqueous mobile phase. nih.gov | Separation of different folate vitamers and isotopologues. |
Verification of Deuteration Specificity and Purity
After purification, the final product must be rigorously analyzed to confirm its chemical identity, purity, and, most importantly, the precise location and extent of deuterium incorporation. The two primary analytical techniques for this verification are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. The mass of this compound will be higher than its non-deuterated counterpart by approximately 4 Da (4 × the mass difference between deuterium and protium). High-resolution mass spectrometry provides a precise mass measurement that can confirm the elemental formula. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for quantifying the isotopic purity, or enrichment, by comparing the signal intensity of the deuterated standard to any residual unlabeled species. nih.govresearchgate.net This technique is so sensitive it can be used to map structural fluctuations in proteins by measuring hydrogen/deuterium exchange rates. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural information.
Proton NMR (¹H NMR) is used to verify the absence of protons at the specific sites of deuteration. nih.gov For this compound synthesized from [3,3,4,4-²H₄]glutamic acid, the proton signals corresponding to the C3 and C4 positions of the glutamate moiety would be absent in the ¹H NMR spectrum. nih.gov
Deuterium NMR (²H NMR) can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment. nih.gov
Together, these methods provide comprehensive validation of the final this compound product, ensuring its suitability for demanding applications. Commercial standards for deuterated folates often specify a purity of over 95%, with isotopic enrichment of ≥99% for the deuterated forms, as determined by these techniques. lgcstandards.comcaymanchem.com
| Analytical Method | Information Provided |
| Mass Spectrometry (MS) | Confirms the correct molecular weight increase due to deuterium incorporation. Quantifies isotopic enrichment (purity). researchgate.netresearchgate.net |
| Proton NMR (¹H NMR) | Verifies the absence of proton signals at the specific sites of deuteration, confirming the location of the label. nih.gov |
| Deuterium NMR (²H NMR) | Directly detects the deuterium nuclei, confirming their incorporation into the molecule's structure. nih.gov |
Advanced Analytical Applications of Dihydrofolic Acid D4
Quantitative Bioanalytical Method Development for Folate Species
The accurate measurement of folate species in biological matrices such as plasma, serum, and tissues is critical for clinical research. Dihydrofolic acid-d4 plays a crucial role in the development and validation of robust quantitative methods for these analytes.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex mixtures due to its high sensitivity and selectivity. nih.govthermofisher.com In the context of folate analysis, LC-MS/MS methods are used for the simultaneous determination of multiple folate cycle metabolites, including dihydrofolic acid (DHF). nih.gov
In a typical LC-MS/MS workflow, a liquid chromatograph separates the various folate species from other components in the sample extract. The separated compounds are then ionized, often using electrospray ionization (ESI), and introduced into a tandem mass spectrometer. nih.gov The mass spectrometer is set to monitor specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). nih.gov This allows for highly specific detection and quantification of each analyte, free from interference from the sample matrix. For instance, a method for analyzing folic acid used the MRM transition m/z 440.4 → 311.10, while its corresponding deuterated standard, folic acid-d4, was monitored at m/z 444.4 → 315.0. nih.gov A similar principle is applied for DHF and DHF-d4, where the mass difference of four daltons allows the instrument to distinguish between the analyte and the internal standard.
The primary application of this compound in bioanalysis is its use as an internal standard (IS) in isotope dilution mass spectrometry (IDMS). nih.govalsglobal.com IDMS is a powerful quantification technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the analytical process. alsglobal.comresearchgate.net
Because DHF-d4 is chemically and physically almost identical to the endogenous DHF, it experiences the same losses during sample preparation steps like protein precipitation and solid-phase extraction (SPE), and exhibits the same ionization response in the mass spectrometer. nih.govalsglobal.com However, due to its higher mass, the mass spectrometer can detect it separately from the non-labeled DHF. alsglobal.com By measuring the peak area ratio of the endogenous analyte to the isotopically labeled internal standard, analysts can accurately calculate the initial concentration of the analyte, effectively correcting for any variability in sample handling or instrument response. nih.govresearchgate.net This approach is considered the most accurate method for quantification as it minimizes errors arising from matrix effects and recovery inconsistencies. alsglobal.comresearchgate.net
For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation according to guidelines from regulatory bodies. nih.gov Using DHF-d4 as an internal standard is integral to successfully validating these parameters for the quantification of DHF.
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. The use of specific MRM transitions for both DHF and DHF-d4 ensures high selectivity. nih.gov
Linearity: The method demonstrates linearity when the peak area ratio of the analyte to the internal standard is proportional to the concentration of the analyte over a specific range. nih.gov Methods for folate analysis often show excellent linearity with correlation coefficients (r²) greater than 0.99. nih.govscielo.br
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. scielo.br These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels. For folate analysis, accuracy is often reported as percent recovery (e.g., 98-104%), and precision is expressed as the relative standard deviation (RSD), which is typically below 15%. scielo.brresearchgate.net
Recovery and Matrix Effects: Recovery is the efficiency of the extraction process, while matrix effects refer to the influence of co-eluting matrix components on the ionization of the analyte. nih.govresearchgate.net An ideal internal standard like DHF-d4 co-elutes with DHF and is affected by the matrix in the same way, allowing for accurate correction of these phenomena. researchgate.net
The table below summarizes typical validation parameters for an LC-MS/MS method for folate analysis using a deuterated internal standard.
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Folate Analysis | Citation |
| Linearity (r²) | > 0.99 | > 0.995 | nih.gov |
| Accuracy (% Recovery) | 85-115% (± 20% at LLOQ) | 98-104% | scielo.br |
| Precision (% RSD) | < 15% (< 20% at LLOQ) | Inter-day: < 13.6%, Intra-day: < 11.0% | researchgate.net |
| Recovery | Consistent and reproducible | 93.1%–112.1% | researchgate.net |
| Matrix Effect | Within 85-115% | 76.0%–113.2% | researchgate.net |
This table presents a compilation of representative data from various folate analysis studies.
Function as an Internal Standard in Isotope Dilution Mass Spectrometry
Metabolic Fingerprinting and Profiling in Complex Biological Matrices
Metabolic fingerprinting, a key component of metabolomics, aims to generate a characteristic profile of metabolites in a biological sample to understand its metabolic state. nih.gov This approach is increasingly used for diagnosing diseases and stratifying patient risk. nih.gov
The folate cycle is a critical metabolic pathway involving numerous interconnected intermediates, including DHF, tetrahydrofolic acid (THF), and 5-methyltetrahydrofolate (5-MTHF). nih.govresearchgate.net Developing methods for the simultaneous quantification of these metabolites provides a "metabolic fingerprint" of folate pathway activity. nih.gov Such methods are essential for studying the role of folates in cellular processes and diseases. researchgate.net
In these multi-analyte panels, a suite of isotopically labeled internal standards is required for accurate quantification. This compound serves as the specific internal standard for DHF within this larger panel. researchgate.net The ability to accurately measure the entire profile of folate metabolites in matrices like cancer cells, plasma, or tissues allows researchers to observe shifts in the pathway in response to stimuli or disease, providing a detailed metabolic signature. nih.govresearchgate.net
Application in Derivatization-Based Analytical Techniques for Folate Metabolites
For some analytes, chemical derivatization is employed prior to LC-MS/MS analysis to improve their chemical properties. sci-hub.seddtjournal.com Derivatization can enhance chromatographic retention, improve ionization efficiency, and increase detection sensitivity. sci-hub.seddtjournal.com
When analyzing folate metabolites, derivatization can be used to modify specific functional groups. acs.org For such a method to be quantitative, the internal standard must undergo the same chemical reaction as the analyte. A study on folate analysis utilized a derivatization strategy where folate species were reacted with acetaldehyde. acs.org To create the necessary internal standards for this method, the researchers reacted the folate standards with acetaldehyde-d4, a stable isotope-labeled derivatizing agent. acs.org This produced derivatized, deuterated internal standards that could be distinguished by the mass spectrometer. acs.org
Similarly, if a method required the derivatization of DHF, this compound would be the appropriate starting material for the synthesis of the derivatized internal standard. It would be subjected to the same derivatization reaction as the samples, ensuring it accurately reflects the behavior of the endogenous, derivatized DHF throughout the analytical process. This makes DHF-d4 a versatile tool, applicable not only in direct injection methods but also in more complex workflows involving chemical modification.
Mechanistic Enzymology and Metabolic Pathway Elucidation Utilizing Dihydrofolic Acid D4
Investigation of Dihydrofolate Reductase (DHFR) Activity and Catalysis
Dihydrofolate reductase (DHFR) is a crucial enzyme in all organisms, responsible for catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). wikipedia.orgmybiosource.com This reaction is essential for regenerating THF, a vital one-carbon carrier required for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA replication and cellular growth. mybiosource.comresearchgate.net Given its central role, DHFR is a major target for various therapeutic agents, including anticancer and antimicrobial drugs. nih.govnih.gov The use of isotopically labeled substrates like Dihydrofolic acid-d4 has been instrumental in dissecting the intricate details of DHFR's catalytic mechanism.
The specificity of an enzyme for its substrate and the rate at which it converts the substrate to a product are fundamental characteristics defined by the kinetic parameters K_m_ (Michaelis constant) and k_cat_ (turnover number). Dihydrofolic acid acts as the natural substrate for DHFR, binding to the active site through specific interactions. scbt.com The enzyme then facilitates the transfer of a hydride ion from the cofactor NADPH to DHF, reducing it to THF. wikipedia.org
While DHFR's primary physiological role is the reduction of DHF, it can also reduce folic acid, though much less efficiently. nih.govsigmaaldrich.com The introduction of deuterium (B1214612) in this compound can subtly alter its binding affinity and turnover rate compared to the non-labeled counterpart. These changes, though often small, provide insights into the enzyme's recognition of the substrate's stereochemistry and the dynamics of the enzyme-substrate complex. scbt.com Studies comparing the kinetics of DHFR with DHF and its analogs are crucial for understanding how structural modifications impact enzymatic efficiency. nih.gov
Table 1: Representative Kinetic Parameters for Dihydrofolate Reductase
| Substrate | Organism Source | K_m (μmol/L) | V_max_ (nmol/min/μg protein) | Specific Activity (units/mg) |
| Dihydrofolic Acid | Human (recombinant) | 4.5 ± 0.8 ucla.edu | 999.7 ± 74.2 ucla.edu | ≥1.0 sigmaaldrich.com |
| Folic Acid | Human (recombinant) | 28.8 ± 5.3 ucla.edu | 2.5 ± 0.2 ucla.edu | Not specified |
| 10-formyl-DHF | E. coli | Not specified | Not specified | Utilized ~1/3 as efficiently as DHF nih.gov |
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms, revealing whether the breaking of a specific bond is a rate-limiting step in the reaction. libretexts.org In the context of DHFR, the key chemical event is the transfer of a hydride (a proton and two electrons) from NADPH to DHF. nih.gov By replacing the hydrogen atom to be transferred with a deuterium atom, as in this compound, researchers can measure the change in the reaction rate.
A primary KIE value (k_H_/k_D_) greater than 1 indicates that the cleavage of the carbon-hydrogen bond is part of the slowest, rate-determining step of the catalytic cycle. libretexts.org Experimental and computational studies on DHFR have reported primary KIEs around 3.0, confirming that the hydride transfer step is indeed at least partially rate-limiting. nih.govnih.gov The magnitude of the KIE can also provide information about the geometry of the transition state and the contribution of quantum mechanical tunneling to the reaction. nih.govacs.org The use of DHF-d4 allows for direct measurement of this effect on the substrate itself, complementing studies that use a deuterated cofactor ([4R-2H]-NADPH). nih.gov
Enzyme catalysis is not a static process; it involves complex conformational changes and dynamic motions within the protein structure. researchgate.net DHFR is a highly dynamic enzyme, with several flexible loops around the active site that move during the catalytic cycle to bind substrates and cofactors, facilitate the chemical reaction, and release products. nih.govnih.gov The catalytic cycle involves transitions between different conformational states, often referred to as "closed" and "occluded" states. wikipedia.orgnih.gov
Because of its essential role in cell proliferation, DHFR is a prime target for inhibitor drugs used in chemotherapy and as antibacterial agents. nih.govsigmaaldrich.com Understanding how these inhibitors bind and modulate DHFR activity is critical for developing new and more effective drugs. This compound serves as a crucial reagent in these studies.
Analysis of Protein Dynamics and Conformational Changes in Enzyme Catalysis
Tracing of Folate Cycle Intermediates and Metabolic Flux
The folate cycle is a series of interconnected metabolic reactions that process different forms of folate to supply one-carbon units for various biosynthetic pathways. sigmaaldrich.com Understanding the flow of metabolites through this cycle, known as metabolic flux, is critical for comprehending cellular metabolism in both healthy and diseased states. isotope.com
Isotope tracers are essential for monitoring metabolic pathway activity. isotope.com this compound is an ideal tracer for the folate pathway. When introduced into cells or tissues, the deuterium-labeled DHF enters the folate cycle and is reduced by DHFR to form deuterated tetrahydrofolate (THF-d4). sigmaaldrich.comucla.edu This labeled THF can then be converted into other one-carbon-carrying folate derivatives, such as 5-methyl-THF-d4 or 5,10-methylene-THF-d4. nih.gov
By using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can track and quantify the appearance of these deuterated intermediates over time. oup.comresearchgate.net This allows for the precise mapping of folate interconversion pathways and the quantification of the rate (flux) at which these reactions occur. researchgate.netcortecnet.com Such studies provide a dynamic picture of folate metabolism, revealing how the pathway responds to different physiological conditions or therapeutic interventions. researchgate.net
Role in Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Studies
The isotopic labeling of this compound (DHF-d4) makes it a valuable tool for tracing the flow of folate-dependent one-carbon units into the intricate pathways of purine and pyrimidine biosynthesis. These pathways are fundamental for the synthesis of DNA and RNA, and their study is crucial for understanding cell proliferation.
The de novo synthesis of purines requires derivatives of tetrahydrofolate (THF), the reduced form of dihydrofolate (DHF), as one-carbon donors. pressbooks.pub DHF is reduced to THF by the enzyme dihydrofolate reductase (DHFR). wikipedia.orgproteopedia.org By using DHF-d4, researchers can track the incorporation of the deuterated label into the purine ring structure, providing insights into the kinetics and regulation of this pathway. The purine ring is constructed on a phosphoribosyl pyrophosphate (PRPP) foundation, with atoms sourced from amino acids and a THF derivative. pressbooks.pub The use of isotopically labeled substrates like DHF-d4 allows for the detailed analysis of the metabolic flux through these pathways under various cellular conditions.
Similarly, the synthesis of the pyrimidine nucleotide thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) is a critical step in DNA synthesis and is dependent on a THF cofactor. pressbooks.pub The study of this reaction is facilitated by the use of DHF-d4, as the labeled folate can be followed through its conversion to the necessary THF derivative and its subsequent role in thymidylate synthesis. Disruptions in these biosynthetic pathways are a key strategy for inhibiting the growth of rapidly dividing cells, such as in cancer. pressbooks.pub
The table below summarizes the key biosynthetic pathways where this compound can be utilized as a tracer.
| Biosynthetic Pathway | Key Enzyme | Role of Folate Derivative | End Product |
| De Novo Purine Synthesis | Multiple enzymes | One-carbon donor | Adenosine Monophosphate (AMP), Guanosine (B1672433) Monophosphate (GMP) |
| Pyrimidine (Thymidylate) Synthesis | Thymidylate Synthase | One-carbon donor | Deoxythymidine Monophosphate (dTMP) |
Functional Studies in Cellular Systems and Model Organisms
The application of this compound extends beyond purified enzyme systems to more complex biological contexts, including cellular extracts and whole organisms. These studies provide a more physiologically relevant understanding of folate metabolism and the effects of its perturbation.
In vitro Assays with Recombinant Enzymes and Cellular Extracts
In vitro assays using recombinant DHFR or cellular extracts are fundamental for characterizing the kinetic properties of the enzyme and for screening potential inhibitors. sigmaaldrich.com DHF-d4 can be employed in these assays to study the enzyme's catalytic efficiency and binding affinities. scbt.com The isotopic label allows for sensitive detection and quantification of the reaction products using techniques like mass spectrometry, providing detailed mechanistic insights. scbt.com
Cellular extracts, which contain a mixture of enzymes and metabolites, offer a more complex environment to study folate metabolism. nih.gov Using DHF-d4 in assays with cellular extracts from various cell lines (e.g., A431, NIH 3T3, CHO) or tissue homogenates (e.g., liver, kidney, brain) allows for the investigation of the entire folate pathway in a more integrated system. sigmaaldrich.com For instance, researchers can measure the conversion of DHF-d4 to various deuterated THF derivatives and their subsequent utilization in downstream metabolic reactions.
The following table outlines typical components of an in vitro DHFR assay where this compound could be substituted for the unlabeled substrate.
| Component | Function |
| This compound | Substrate |
| NADPH | Cofactor (electron donor) |
| Recombinant DHFR or Cellular Extract | Enzyme source |
| Assay Buffer | Maintains optimal pH and ionic strength |
Investigation of Folate Bioactivity in Specific Cell Lines
The bioactivity of folates can be investigated in specific cell lines to understand their role in cellular processes like proliferation and differentiation. researchgate.net this compound can be supplied to cultured cells to trace its uptake, metabolism, and incorporation into essential biomolecules. This approach is particularly useful for studying folate metabolism in cancer cell lines, where the folate pathway is often upregulated.
By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can quantify the intracellular concentrations of DHF-d4 and its various deuterated metabolites. researchgate.net This allows for a detailed understanding of how different cell types process folates and how this processing is affected by genetic or environmental factors. Such studies are crucial for elucidating the mechanisms of action of antifolate drugs and for developing new therapeutic strategies. jyoungpharm.org The use of model organisms further extends these investigations to a whole-body context, providing insights into systemic folate metabolism and its impact on development and disease. harvard.edusens.orgnih.gov
Future Directions and Emerging Research Avenues for Deuterated Dihydrofolates
Integration with Advanced Imaging Techniques for Metabolic Tracing
The use of stable isotope tracers is a cornerstone of metabolic research, allowing scientists to follow the fate of molecules through intricate biochemical pathways. mdpi.comnorecopa.nonih.gov Deuterated compounds, including Dihydrofolic acid-d4, are increasingly being integrated with advanced, non-invasive imaging techniques to visualize metabolic dynamics in real-time and at the tissue or even cellular level. anr.frnih.gov
Metabolic imaging modalities such as Positron Emission Tomography (PET) and Magnetic Resonance Spectroscopy (MRS) offer unique windows into the body's chemistry. nih.govnih.govcancerworld.net While PET relies on positron-emitting radiotracers, MRS is a radiation-free technique that can detect signals from specific nuclei, including deuterium (B1214612), to quantify metabolites non-invasively. nih.gov The development of deuterium metabolic imaging (DMI) represents a significant innovation, with great potential for biomedical research. anr.fr For instance, the Centre for Advanced Metabolic Imaging (CAMI) in Singapore utilizes a C-13 Hyperpolariser, which enhances the signal of biomolecules by over 10,000-fold, allowing for real-time tracking of how the body processes nutrients. nccs.com.sgnhcs.com.sg This technology, while currently focused on carbon-13, illustrates the potential for advanced imaging of other labeled compounds.
By introducing this compound into a biological system, researchers can trace its conversion to tetrahydrofolate and subsequent participation in one-carbon metabolism. mdpi.com Advanced mass spectrometry imaging (MSI) can then be used to map the spatial distribution of the deuterated folate derivatives within tissues, providing a snapshot of metabolic activity in different regions. nih.gov This approach is invaluable for understanding diseases characterized by altered metabolism, such as cancer, and for assessing the metabolic impact of therapeutic interventions. mdpi.comcancerworld.net
Table 1: Advanced Imaging Techniques for Metabolic Tracing
| Imaging Technique | Principle | Application with Deuterated Compounds | Key Advantages |
| Magnetic Resonance Spectroscopy (MRS) | Detects signals from specific atomic nuclei to quantify metabolites in tissues. nih.gov | Can be tuned to detect deuterium, allowing for non-invasive tracking and quantification of deuterated metabolites like this compound derivatives. | Radiation-free, good spatial resolution, provides chemical information. nih.govnih.gov |
| Positron Emission Tomography (PET) | Detects gamma rays from positron-emitting radiotracers to visualize metabolic activity. nih.gov | While not directly detecting deuterium, it can be used in complementary studies to probe different aspects of the same metabolic pathway. nih.gov | High sensitivity, allows for whole-body imaging of metabolic function. cancerworld.net |
| Mass Spectrometry Imaging (MSI) | Ionizes molecules directly from tissue sections and sorts them by mass-to-charge ratio to create a spatial map of their distribution. nih.gov | Enables visualization of the precise location of this compound and its downstream metabolites within a tissue sample. | High chemical specificity, provides spatial context to metabolomic data. nih.gov |
| Deuterium Metabolic Imaging (DMI) | An emerging MRI-based technique specifically designed to image the uptake and metabolic conversion of deuterium-labeled substrates. anr.fr | Directly visualizes the metabolic fate of deuterated folates in vivo, offering insights into metabolic fluxes in various organs. | High potential for clinical translation, non-radioactive. anr.fr |
Application in Structural Biology for Ligand-Protein Interaction Studies
Understanding how a ligand like dihydrofolic acid binds to its target enzyme, dihydrofolate reductase (DHFR), is fundamental to enzymology and drug design. tandfonline.comwikipedia.org Deuterium labeling is a powerful tool in structural biology, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), for elucidating the dynamics of protein-ligand interactions. osti.govresearchgate.netnih.gov
NMR spectroscopy can provide detailed information about protein structure and dynamics in solution. researchgate.net However, the spectra of large proteins can be exceedingly complex. By preparing selectively deuterated proteins, where most protons are replaced by deuterium, the complexity of the 1H-NMR spectrum is dramatically reduced. royalsocietypublishing.org This allows researchers to focus on the signals from specific, non-deuterated amino acids or from the bound ligand itself. osti.gov For example, studies on selectively deuterated DHFR from Lactobacillus casei have provided insights into the conformational changes that occur upon binding of substrates and inhibitors. osti.govroyalsocietypublishing.org Using this compound in such experiments can help to precisely define its orientation and interactions within the enzyme's active site.
HDX-MS is another technique that benefits from deuterium. It measures the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a deuterated solvent. researchgate.netnih.gov The rate of exchange is dependent on the protein's structure and solvent accessibility. By comparing the HDX rates of a protein in its free form versus its complex with a ligand like this compound, researchers can identify regions of the protein that become protected from exchange upon binding. researchgate.net This provides valuable information about the ligand binding site and any associated conformational changes. nih.govmdpi.com Studies have used HDX-MS to investigate changes in the pKa values and solvent accessibility of histidine residues in DHFR upon ligand binding, highlighting the sensitivity of the technique to the electrostatic environment of the active site. mdpi.com
Table 2: Research Findings on DHFR-Ligand Interactions Using Isotope Labeling
| Technique | Research Focus | Key Finding | Reference |
| NMR Spectroscopy | Effects of ligand binding on tryptophan residues of selectively deuterated DHFR. | Ligand binding induces conformational changes that affect specific tryptophan residues, providing insight into the allosteric network of the enzyme. | osti.gov |
| NMR Spectroscopy | Characterization of tyrosine residues in selectively deuterated DHFR. | Four out of five tyrosine residues were found to be affected by the binding of substrates, inhibitors, or coenzymes, indicating their involvement in the binding or catalytic process. | royalsocietypublishing.org |
| HDX-Mass Spectrometry | Changes in histidine pKa values in DHFR upon ligand binding. | The pKa and solvent accessibility of histidine residues are highly sensitive to the binding of ligands, reflecting changes in the active site's electrostatic environment. | mdpi.com |
| X-ray Crystallography & NMR | Comparison of DHFR structures from different species. | Despite low sequence homology between vertebrate and bacterial DHFRs, the ligand and cofactor binding sites are highly conserved, though the enzyme can undergo significant ligand-induced conformational changes. | tandfonline.com |
Expanding Utility in Mechanistic Studies of Related Enzymatic Systems
The utility of deuterated substrates like this compound extends beyond DHFR to the mechanistic elucidation of other enzymes within the folate pathway and related metabolic systems. A key application is in the study of kinetic isotope effects (KIEs), where the replacement of a hydrogen atom with a deuterium atom at or near the site of bond cleavage can alter the rate of an enzymatic reaction. acs.org
Measuring the KIE provides profound insight into the transition state of a reaction—the highest energy point along the reaction coordinate. A significant KIE (where the reaction is slower with deuterium) indicates that the C-H bond is being broken in the rate-limiting step of the catalytic mechanism. acs.org For DHFR, studies using labeled substrates have been instrumental in establishing that the reaction proceeds via a stepwise mechanism involving the protonation of the substrate followed by hydride transfer from the NADPH cofactor. acs.orgcardiff.ac.uk
This approach can be applied to any enzyme that processes a folate substrate. By synthesizing this compound with deuterium atoms at different positions, researchers can probe the mechanisms of other enzymes involved in one-carbon metabolism. For example, understanding the enzymes responsible for the interconversion of different tetrahydrofolate derivatives is crucial. The unique isotopic signature of this compound enhances its utility in advanced analytical techniques, allowing for the detailed exploration of enzyme-substrate interactions and reaction mechanisms. scbt.com The insights gained from these mechanistic studies are not purely academic; they can inform the design of novel inhibitors that target specific enzymes in the folate pathway, which is a key strategy in cancer and antimicrobial therapy. cardiff.ac.uknih.gov
Q & A
Q. How should dihydrofolic acid-d4 stock solutions be prepared to ensure stability in experimental workflows?
this compound is supplied as a crystalline solid. To prepare stock solutions, dissolve the compound in solvents like DMSO or dimethylformamide (DMF), purged with inert gas (e.g., nitrogen or argon) to minimize oxidation. Solubility is approximately 5 mg/mL in DMSO and 1 mg/mL in DMF. Aliquot and store solutions at -20°C under inert conditions to prevent degradation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
The compound is classified as a skin irritant (H315), severe eye irritant (H319), and respiratory irritant (H335). Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, wash affected areas with water and seek medical attention if symptoms persist. Store in tightly sealed containers in well-ventilated areas, and dispose of waste per local regulations .
Q. How does this compound’s solubility profile impact its application in cell-based assays?
Its limited solubility in aqueous buffers requires dissolution in organic solvents (e.g., DMSO). To avoid cytotoxicity, dilute stock solutions in culture media to ≤0.1% solvent concentration. Pre-test solvent tolerance in cell lines to ensure viability .
Advanced Research Questions
Q. What experimental strategies mitigate isotopic effects when using this compound in enzyme kinetic studies?
Deuterium substitution can alter binding kinetics with enzymes like dihydrofolate reductase (DHFR). Compare kinetic parameters (e.g., Km, Vmax) between deuterated and non-deuterated forms using stopped-flow assays or spectrophotometric methods. Include control experiments to quantify isotope effects on catalytic efficiency .
Q. How can researchers resolve discrepancies in this compound quantification across LC-MS and GC-MS platforms?
Calibrate instruments with certified internal standards (e.g., deuterated analogs of related metabolites). Validate methods using spiked matrices to assess recovery rates and matrix effects. Cross-platform consistency requires harmonized calibration curves and quality control samples (≥95% purity, per Certificate of Analysis) .
Q. What methodological safeguards ensure accurate tracing of one-carbon metabolic flux using this compound?
Use isotopically labeled folates in tandem with mass spectrometry to track metabolic incorporation. Validate tracer purity via NMR or high-resolution MS. Control for deuterium exchange in aqueous environments by analyzing degradation products over time .
Q. How do researchers assess the isotopic purity of this compound batches for metabolic studies?
Review batch-specific Certificates of Analysis (COA) for deuterium enrichment (typically >95%). Confirm via LC-HRMS or <sup>2</sup>H-NMR. Purity thresholds should align with study sensitivity; for low-abundance metabolite detection, use batches with ≥98% isotopic purity .
Q. What experimental designs address contradictions in this compound’s role in thymidylate synthase inhibition studies?
Aminopterin, a DHFR inhibitor, traps dihydrofolic acid by blocking its reduction. To isolate isotope-specific effects, compare inhibition kinetics in deuterated vs. non-deuterated systems. Use CRISPR-edited cell lines lacking DHFR to control for off-target interactions .
Methodological Best Practices
- Storage: Store crystalline this compound at -80°C in airtight containers under desiccation. Solutions should be aliquoted to avoid freeze-thaw cycles .
- Data Validation: Cross-reference results with non-deuterated controls and published kinetic parameters for DHFR (e.g., Ki values for aminopterin) .
- Ethical Compliance: Obtain institutional approval for isotopic tracer studies, adhering to biosafety and waste disposal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
